molecular formula C7H12O4 B154256 (4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid CAS No. 126637-78-3

(4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid

Cat. No.: B154256
CAS No.: 126637-78-3
M. Wt: 160.17 g/mol
InChI Key: HNLGBHQJNORDKW-RFZPGFLSSA-N
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Description

1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4R-cis)-(9CI) is a chemical compound known for its unique structure and properties It belongs to the class of dioxolane derivatives, which are cyclic ethers containing a dioxolane ring

Properties

CAS No.

126637-78-3

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

(4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid

InChI

InChI=1S/C7H12O4/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3,(H,8,9)/t4-,5-/m1/s1

InChI Key

HNLGBHQJNORDKW-RFZPGFLSSA-N

SMILES

CC1C(OC(O1)(C)C)C(=O)O

Isomeric SMILES

C[C@@H]1[C@@H](OC(O1)(C)C)C(=O)O

Canonical SMILES

CC1C(OC(O1)(C)C)C(=O)O

Synonyms

1,3-Dioxolane-4-carboxylicacid,2,2,5-trimethyl-,(4R-cis)-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4R-cis)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with a carboxylic acid derivative in the presence of an acid catalyst. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4R-cis)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4R-cis)-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4R-cis)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane-4-carboxylic acid derivatives: These compounds share the dioxolane ring structure but differ in their substituents.

    Other cyclic ethers: Compounds like tetrahydrofuran and 1,4-dioxane are structurally similar but have different properties and applications.

Uniqueness

1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4R-cis)-(9CI) is unique due to its specific substituents and stereochemistry, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications where other similar compounds may not be suitable.

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